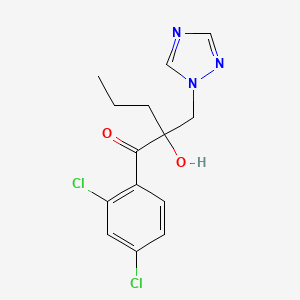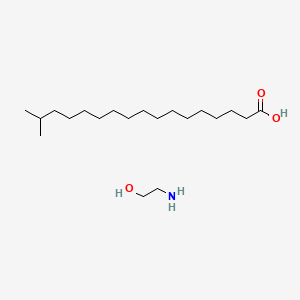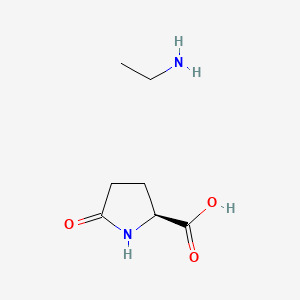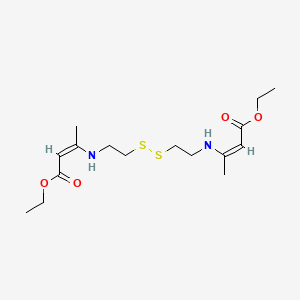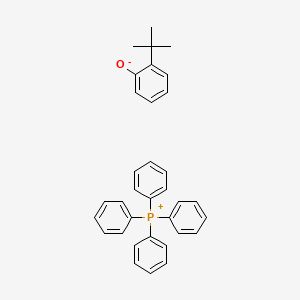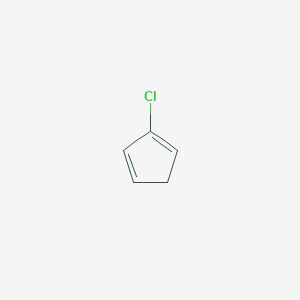
2-Chloro-1,3-cyclopentadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,3-cyclopentadiene is an organochlorine compound with the molecular formula C5H5Cl. It is a derivative of cyclopentadiene, where one hydrogen atom is replaced by a chlorine atom at the second position.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions
2-Chloro-1,3-cyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted cyclopentadiene derivatives.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles, forming cycloaddition products.
Oxidation and Reduction: It can be oxidized to form chlorinated cyclopentenones or reduced to yield cyclopentadiene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Addition: Diels-Alder reactions typically require heat or a catalyst to proceed efficiently.
Major Products
Substitution: Substituted cyclopentadienes.
Addition: Cycloaddition products.
Oxidation: Chlorinated cyclopentenones.
科学研究应用
2-Chloro-1,3-cyclopentadiene has several applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-1,3-cyclopentadiene in chemical reactions involves the reactivity of the chlorine atom and the conjugated diene system. The chlorine atom can act as a leaving group in substitution reactions, while the diene system can participate in cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1,3-Cyclopentadiene: The parent compound without the chlorine substitution.
2-Bromo-1,3-cyclopentadiene: Similar structure with a bromine atom instead of chlorine.
2-Fluoro-1,3-cyclopentadiene: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-Chloro-1,3-cyclopentadiene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution and addition reactions .
属性
CAS 编号 |
117273-18-4 |
|---|---|
分子式 |
C5H5Cl |
分子量 |
100.54 g/mol |
IUPAC 名称 |
2-chlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5Cl/c6-5-3-1-2-4-5/h1,3-4H,2H2 |
InChI 键 |
LJEOEPPSGGLCKY-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


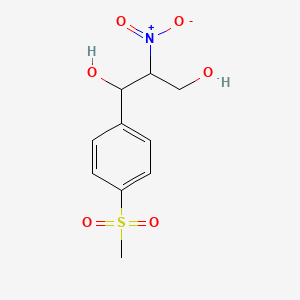
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)
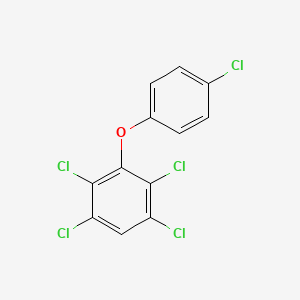

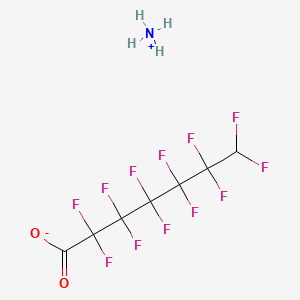
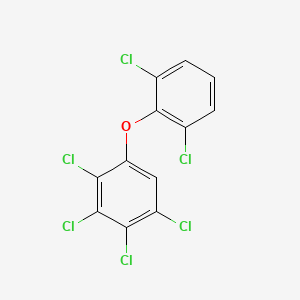
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)

